molecular formula C10H10O4 B12602950 Methyl 3-(4-hydroxyphenoxy)prop-2-enoate CAS No. 917872-68-5

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate

Cat. No.: B12602950
CAS No.: 917872-68-5
M. Wt: 194.18 g/mol
InChI Key: AZKLSRFFDFHMKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate can be synthesized through various methods. One common method involves the esterification of p-coumaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex organic molecules and is instrumental in studying reaction mechanisms and kinetics. Its ability to participate in various chemical reactions makes it valuable for synthetic chemists.

Biology

The compound exhibits several biological activities that are being explored for therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases. For instance, studies have shown that compounds with similar structures can significantly reduce nitric oxide synthesis in macrophages, which is crucial for inflammation management .
  • Antioxidant Properties : The presence of hydroxyl groups enables the compound to act as an electron donor, neutralizing free radicals and reducing oxidative stress. This property is vital for developing therapeutic agents aimed at oxidative stress-related conditions .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, making them candidates for drug development against infections .

Medicine

Research into the pharmacological properties of this compound suggests its potential in drug discovery. Its ability to interact with enzymes and receptors may lead to novel treatments for conditions related to inflammation and oxidative stress. The compound's mechanism involves modulating enzyme activity through hydrogen bonding interactions with active site residues .

Industry

In industrial applications, this compound can be used in the production of polymers, resins, and other materials with specific properties. Its unique structure allows for the development of materials with enhanced mechanical and thermal properties .

Case Studies

  • Anti-inflammatory Research : A study investigated the effects of this compound derivatives on inflammatory pathways in macrophages. The results indicated a marked reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, supporting its role as a potential antioxidant therapy for oxidative stress-related diseases .

Mechanism of Action

The mechanism by which methyl 3-(4-hydroxyphenoxy)prop-2-enoate exerts its effects involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The propenoate moiety can participate in conjugation reactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate is unique due to its specific combination of a hydroxy group and a propenoate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-(4-hydroxyphenoxy)prop-2-enoate, also known as methyl 3-(4-hydroxyphenyl)prop-2-enoate or 4-hydroxycinnamic acid methyl ester, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}O3_3 and a molecular weight of approximately 178.185 g/mol. Its structure includes a prop-2-enoate backbone with a hydroxyphenyl group, which is crucial for its biological interactions. The compound's ability to scavenge free radicals positions it as a notable antioxidant, which plays a role in mitigating oxidative stress linked to various diseases.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is essential for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects, which are attributed to its ability to modulate inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory conditions.

Anticancer Potential

This compound has demonstrated promising anticancer activities in various studies. For instance, it has been reported to induce apoptosis in cancer cells and inhibit their proliferation. The compound's structural similarity to other phenolic compounds known for their anticancer properties suggests that it may share similar mechanisms of action, such as cell cycle arrest and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxy group in the compound can form hydrogen bonds with active site residues in enzymes, influencing their catalytic activity.
  • Electron Transfer : Its conjugated double bond system allows participation in electron transfer reactions, affecting cellular redox states and contributing to its antioxidant effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(3-methylphenyl)prop-2-enoateMethyl group at the meta positionAlters polarity and reactivity compared to this compound
Methyl 3-(2-methoxyphenyl)prop-2-enoateMethoxy group instead of hydroxyChanges chemical properties significantly
Trans-p-coumaric AcidLacks methoxy or hydroxy groupsNaturally occurring compound with different biological activities
Methyl 3-(4-hydroxycinnamate)Similar core structure but different substituentsExhibits distinct antioxidant properties

This table highlights how the specific substitution pattern in this compound influences its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), by inducing apoptosis and inhibiting angiogenesis .
  • Oxidative Stress Reduction : A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cellular models exposed to harmful agents.
  • Inflammation Modulation : Research indicated that this compound could reduce levels of inflammatory markers in animal models of inflammation, suggesting potential therapeutic applications for conditions like arthritis.

Properties

CAS No.

917872-68-5

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenoxy)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3

InChI Key

AZKLSRFFDFHMKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=CC=C(C=C1)O

Origin of Product

United States

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